molecular formula C8H13F2N3 B10905298 N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine CAS No. 1245807-11-7

N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine

Cat. No.: B10905298
CAS No.: 1245807-11-7
M. Wt: 189.21 g/mol
InChI Key: YFOPOAQPULRYGU-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine is a fluorinated pyrazole-derived amine. Its structure features a difluoroethyl group and a 1-methylpyrazole moiety linked via an ethylamine bridge. The compound is cataloged under reference number 10-F428522 and is of interest in pharmaceutical and agrochemical research due to the pyrazole scaffold's prevalence in bioactive molecules.

Properties

CAS No.

1245807-11-7

Molecular Formula

C8H13F2N3

Molecular Weight

189.21 g/mol

IUPAC Name

2,2-difluoro-N-[1-(1-methylpyrazol-3-yl)ethyl]ethanamine

InChI

InChI=1S/C8H13F2N3/c1-6(11-5-8(9)10)7-3-4-13(2)12-7/h3-4,6,8,11H,5H2,1-2H3

InChI Key

YFOPOAQPULRYGU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)C)NCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine typically involves the reaction of 1-(1-methyl-1H-pyrazol-3-yl)ethanamine with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Potential

N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine exhibits promising biological activities that suggest potential interactions with various biological targets. Preliminary studies indicate that it may possess anticancer properties, as well as other therapeutic effects.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methodologies, which include:

  • Refluxing with appropriate reagents : Utilizing solvents such as ethanol can yield high purity products.
  • Characterization techniques : Nuclear Magnetic Resonance (NMR) and X-ray diffraction are commonly used to elucidate the structure of synthesized compounds .

Research has indicated that compounds similar to this compound may exhibit significant biological activities. For instance, studies on related pyrazole derivatives have shown antioxidant and antimicrobial properties . The unique structural features of this compound suggest it may interact favorably with biological systems.

Case Study 1: Anticancer Activity

A study exploring the anticancer activity of pyrazole derivatives reported that certain compounds demonstrated substantial growth inhibition against various cancer cell lines. Although this compound was not directly tested in this study, its structural similarities imply potential efficacy against similar targets .

Case Study 2: Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with specific enzymes or receptors in biological systems. These studies can provide insights into the compound's mechanism of action and help identify its therapeutic potential.

Comparative Analysis of Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds can be informative:

Compound NameStructureUnique Features
N-(2-fluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amineStructureContains a fluoro group instead of difluoro; less lipophilic
4-[(6-chloropyridin-3-yl)methylamino]furan-2(5H)-oneStructureIncorporates a furan ring; potentially different biological activity
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-oneStructureContains a triazole ring; different mechanism of action

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares molecular features of the target compound and analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number Reference
N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine (Target) C₉H₁₄F₂N₃ 217.23* 2,2-difluoroethyl, 1-methylpyrazole Not explicitly provided 10-F428522
N-(2,3-difluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₃F₂N₃ 237.25 2,3-difluorobenzyl, 1-methylpyrazole 1006472-90-7
N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine C₁₀H₁₆F₂N₃ 228.25 2,2-difluoroethyl, 1-ethylpyrazole 1245808-43-8
N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine C₇H₈N₄S 180.23 Thiazole, pyrazole Not provided

*Calculated based on molecular formula.

Key Observations :

  • Fluorine Substitution: The target compound and N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine share the 2,2-difluoroethyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

Insights :

  • Low yields (e.g., 17.9% ) in pyrazole-amine syntheses suggest challenges in coupling reactions, possibly due to steric hindrance or side reactions.

Physicochemical and Spectral Properties

Available data for related compounds:

Compound Name Melting Point (°C) Spectral Data (Key Peaks) Reference
N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine 108–110 Not provided
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 HRMS (ESI) m/z 215 ([M+H]⁺)
This compound Not reported Not provided

Gaps and Implications :

  • The absence of spectral data (e.g., ¹H/¹³C NMR, IR) for the target compound limits direct comparisons. Fluorine atoms likely influence ¹⁹F NMR shifts, a useful marker for characterization.

Biological Activity

N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₈H₁₃F₂N₃
  • Molecular Weight : 177.21 g/mol
  • CAS Number : 1245807-11-7

The presence of a difluoroethyl group enhances its lipophilicity and stability, which may contribute to its biological activity. The pyrazole moiety is known for its diverse pharmacological properties, making this compound a candidate for further investigation.

Mechanisms of Biological Activity

Preliminary studies suggest that this compound may interact with various biological targets through several pathways:

  • Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cell division and survival .
  • Enzyme Inhibition : The compound's nitrogen atoms may engage in hydrogen bonding with enzyme active sites, potentially inhibiting their function. For instance, compounds with similar structures have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), although some exhibited no inhibitory activity against this enzyme .
  • Receptor Binding : The structural components suggest potential interactions with neurotransmitter receptors or other cellular targets, which could lead to various pharmacological effects.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of related compounds and provide insights into the potential effects of this compound:

StudyCompoundBiological ActivityFindings
This compoundAntiproliferativePromising results against cancer cell lines; further studies needed to elucidate mechanisms.
4-(azetidine-1-carbonyl)-N-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamideEnzyme InhibitionInhibitory effects observed on specific cancer-related enzymes; suggests potential therapeutic applications.
1-[2-(dimethylamino)ethyl]-substituted pyrazolesBiological ActivitiesVarious derivatives showed significant biological activities; highlights the importance of structural modifications.

Potential Applications

Given its biological activity, this compound may have applications in:

  • Cancer Therapy : Its antiproliferative properties make it a candidate for development as an anticancer agent.
  • Neurological Disorders : If receptor binding is confirmed, it could be explored for treating conditions like anxiety or depression.
  • Antimicrobial Agents : Similar compounds have shown efficacy against bacterial strains; this compound warrants investigation in this area.

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